tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

概要

説明

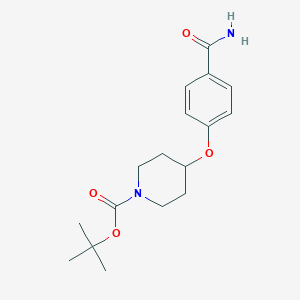

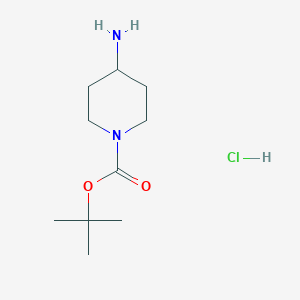

“tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H21N2O2 . It is also known by other names such as 4-amino-1-boc-piperidine, 1-boc-4-aminopiperidine, n-boc-4-aminopiperidine, and n-boc-4-amino-piperidine . This compound is used in various chemical reactions and has applications in the field of organic synthesis .

Molecular Structure Analysis

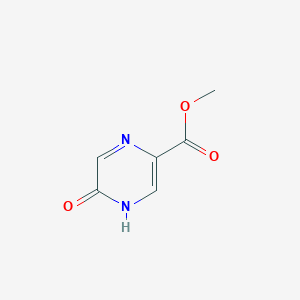

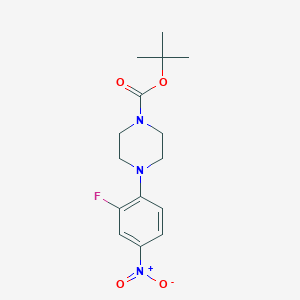

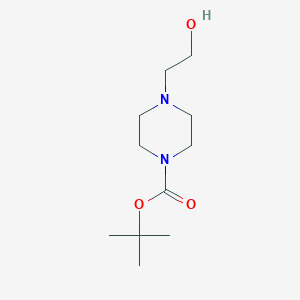

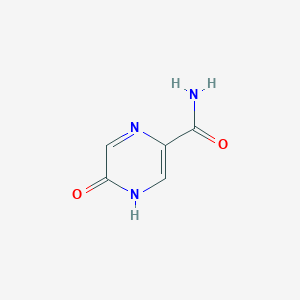

The molecular structure of “tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” is characterized by the presence of a piperidine ring, which is a common feature in many organic compounds . The compound also contains an amino group and a carboxylate group, which contribute to its reactivity .Chemical Reactions Analysis

“tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” can participate in a variety of chemical reactions. For instance, it can act as a semi-flexible linker in PROTAC development for targeted protein degradation . It can also be used in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis

“tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” is a solid compound with a molecular weight of 201.29 g/mol . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .科学的研究の応用

Synthesis of Bromodomain Inhibitors

This compound is used in the synthesis of bromodomain inhibitors, which are significant in the study of epigenetics and potential treatments for cancer. Bromodomains are involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins .

HepG2 Cell Cycle Inhibitors

It serves as a precursor in creating HepG2 cell cycle inhibitors. These inhibitors are used in anti-tumor therapy, particularly targeting the HepG2 cell line, a human liver cancer cell line .

SIRT2 Inhibitors

The compound is utilized as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which act as silent information regulator human type 2 (SIRT2) inhibitors. SIRT2 is an enzyme involved in various cellular processes, including aging, transcription, and stress response .

Microwave-Assisted Solid-Phase Synthesis

It is employed in microwave-assisted solid-phase synthesis techniques to create N-substituted piperidines, which are valuable in medicinal chemistry for their pharmacological properties .

Cdk5/p25 Kinase Inhibitors

As a reactant, it contributes to the synthesis of Cdk5/p25 kinase inhibitors. These inhibitors have potential therapeutic applications in neurodegenerative diseases like Alzheimer’s due to their role in regulating neuronal signaling .

Antimalarial Agents

The compound is also used in creating antimalarial agents. Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes .

Cyclin-Dependent Kinase Inhibitors

It aids in synthesizing selective cyclin-dependent kinase 4/6 inhibitors, which have implications in cancer treatment by interfering with cell cycle progression .

IKKβ Inhibitors

This chemical reagent is involved in the production of IKKβ inhibitors, which can play a role in treating inflammatory diseases due to their effect on the NF-κB signaling pathway .

作用機序

Target of Action

Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, also known as 4-Amino-1-Boc-piperidine hydrochloride, is a chemical reagent used in the preparation of various pharmaceutical compounds . It has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . The primary target of this compound is the CCR5 receptor, which is located on the surface of hematopoietic cells .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of human T lymphocyte proliferation and HIV replication .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in T lymphocyte proliferation and HIV replication . By inhibiting the CCR5 receptor, it disrupts the normal functioning of these pathways, leading to a decrease in T lymphocyte proliferation and HIV replication .

Result of Action

The result of the compound’s action is a decrease in T lymphocyte proliferation and HIV replication . This can potentially lead to a decrease in the progression of diseases where these processes play a critical role.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQZAJAQQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373197 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride | |

CAS RN |

189819-75-8 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)